3-Chloromethamphetamine
Description
Contextualization within Substituted Amphetamine Analogs
3-Chloromethamphetamine (3-CMA) is a compound belonging to the extensive class of substituted amphetamine analogs. wikipedia.orgwikiwand.com This class includes a wide range of substances derived from the core amphetamine structure through chemical modifications, most commonly on the phenyl ring. These substitutions significantly alter the pharmacological and toxicological properties of the parent compound. The study of substituted amphetamines, such as 3-CMA, is crucial for understanding structure-activity relationships within this chemical family. nih.gov
The position of the substituent on the phenyl ring creates distinct isomers with unique characteristics. For instance, moving a chloro substituent to the 2-, 3-, or 4-position of the amphetamine or methamphetamine backbone results in regioisomers that can exhibit different biological activities. d-nb.infowikipedia.org Research comparing various substituted amphetamines, including p-chloroamphetamine (PCA), fenfluramine, and 3,4-methylenedioxymethamphetamine (MDMA), has shown that these analogs share a common mechanism for inducing serotonin (B10506) release, though their potencies vary. nih.govmaps.org The differentiation of these regioisomers is a significant focus in forensic and analytical chemistry, as legal controls are often specific to particular isomers. d-nb.info
Historical Perspectives on Early Chloroamphetamine and Chloromethamphetamine Research
The scientific exploration of chloro-substituted amphetamines dates back to the mid-20th century. This compound itself was first developed in the 1960s. wikipedia.orgwikiwand.comhandwiki.org Early animal studies from this period categorized 3-CMA as a "hallucinogen," although the assays used at the time did not differentiate between classic psychedelics and compounds now known as empathogens. wikipedia.org
During the same era, significant research was conducted on related analogs, particularly para-chloroamphetamine (PCA or 4-CA) and para-chloromethamphetamine (4-CMA). wikipedia.orgnih.gov These compounds were initially investigated for potential therapeutic applications, such as antidepressants and appetite suppressants. wikipedia.orgwikipedia.org However, studies in the 1970s revealed that these substances could cause long-lasting depletion of serotonin (5-hydroxytryptamine or 5-HT) and reduce the activity of tryptophan hydroxylase in the brain after a single administration. wikipedia.orgnih.gov This discovery of neurotoxic potential in animal models discouraged further clinical evaluation for many of these compounds and shifted the research focus towards their use as scientific tools to study the serotonin system. wikipedia.orgsciencehistory.orgharvard.edu For example, para-chloroamphetamine's ability to inhibit serotonin production in rats was used as a method to measure the effects of other drugs on serotonin levels, which contributed to the development of fluoxetine. sciencehistory.org
Structural Analogies and Chemical Classification
From a chemical standpoint, this compound is classified as a substituted amphetamine derivative. wikipedia.orgindustry.gov.au Its systematic IUPAC name is 1-(3-chlorophenyl)-N-methylpropan-2-amine. wikipedia.orgjst.go.jpnih.gov The structure consists of a methamphetamine core that has a chlorine atom attached to the third position (meta-position) of the phenyl ring.
This specific placement makes 3-CMA a regioisomer of other chloromethamphetamines, such as 2-chloromethamphetamine (2-CMA) and 4-chloromethamphetamine (4-CMA), where the chlorine atom is at the ortho- and para-positions, respectively. d-nb.info It is also the N-methylated analog of 3-chloroamphetamine (3-CA), meaning it shares the same chlorinated phenylpropylamine structure but with an added methyl group on the amine. wikipedia.org This N-methylation is a common structural modification in the amphetamine class, often altering a compound's metabolic pathway and its interaction with biological targets. The structural differentiation between these closely related analogs is critical in analytical and forensic science. d-nb.info
Data Tables
Table 1: Chemical Properties of this compound (3-CMA)
| Property | Value | Source |
| IUPAC Name | 1-(3-chlorophenyl)-N-methylpropan-2-amine | wikipedia.orgnih.gov |
| Common Names | 3-CMA, MCMA, 3-Chloro-N-methylamphetamine | wikipedia.orgwikiwand.com |
| Molecular Formula | C₁₀H₁₄ClN | wikipedia.orgnih.gov |
| Molar Mass | 183.68 g/mol | wikipedia.orgnih.gov |
| CAS Number | 77481-92-6 | wikipedia.orgindustry.gov.au |
| Chemical Class | Substituted Amphetamine | wikipedia.orgindustry.gov.au |
Table 2: Structural Comparison of Selected Chloro-Amphetamine Analogs
| Compound Name | Abbreviation | Chemical Formula | Structural Difference from 3-CMA |
| This compound | 3-CMA | C₁₀H₁₄ClN | Reference Compound |
| 4-Chloromethamphetamine | 4-CMA | C₁₀H₁₄ClN | Chlorine at para-position (4-position) wikipedia.org |
| 3-Chloroamphetamine | 3-CA | C₉H₁₂ClN | Lacks the N-methyl group wikipedia.org |
| 4-Chloroamphetamine | 4-CA, PCA | C₉H₁₂ClN | Chlorine at para-position and lacks N-methyl group wikipedia.org |
| 2-Chloromethamphetamine | 2-CMA | C₁₀H₁₄ClN | Chlorine at ortho-position (2-position) d-nb.info |
Structure
3D Structure
Properties
CAS No. |
77481-92-6 |
|---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H14ClN/c1-8(12-2)6-9-4-3-5-10(11)7-9/h3-5,7-8,12H,6H2,1-2H3 |
InChI Key |
QLSSITLVZFHSJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Cl)NC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes for Ring-Substituted Amphetamines
The synthesis of ring-substituted amphetamines, including 3-CMA, generally follows several well-documented pathways. These methods are adaptable for creating a variety of analogues by modifying the starting materials. The most prevalent routes begin with a substituted phenyl-2-propanone (P2P) core structure or a corresponding benzaldehyde (B42025). researchgate.net
Three of the most common synthetic routes are the Leuckart reaction, reductive amination, and synthesis via a nitrostyrene (B7858105) intermediate. rsc.org The Leuckart method involves the reaction of a ketone (like a substituted P2P) with formamide (B127407) or ammonium (B1175870) formate (B1220265) to produce an N-formyl intermediate, which is then hydrolyzed to the primary amine. For N-methylated compounds like methamphetamine, N-methylformamide is used. Reductive amination offers a more direct approach, where a ketone is reacted with an amine (such as methylamine (B109427) for methamphetamine) in the presence of a reducing agent. libretexts.org The nitrostyrene route involves the condensation of a substituted benzaldehyde with nitroethane to form a substituted 1-phenyl-2-nitropropene, which is subsequently reduced to the final amphetamine. researchgate.net
Table 1: Overview of Major Synthetic Routes for Ring-Substituted Amphetamines
| Synthetic Route | Key Reactants | Intermediate(s) | Key Transformation |
|---|---|---|---|
| Leuckart Reaction | Phenyl-2-propanone, N-methylformamide | N-formylmethamphetamine | Reductive amination using a formic acid derivative, followed by hydrolysis. |
| Reductive Amination | Phenyl-2-propanone, Methylamine | Imine | Formation of an imine, followed by reduction. libretexts.org |
| Nitrostyrene Route | Benzaldehyde, Nitroethane | 1-phenyl-2-nitropropene | Condensation followed by reduction of both the nitro group and the alkene. |
Chemical Precursors and Reactant Systems in 3-Chloromethamphetamine Synthesis
The synthesis of this compound logically requires precursors that contain the 3-chloro-substituted phenyl ring. The choice of precursor is dictated by the selected synthetic route.
For pathways originating from a ketone, the key precursor is 1-(3-chlorophenyl)-2-propanone (also known as 3-chloro-P2P or 3-Cl-P2P). This compound serves as the direct analogue to P2P in the synthesis of unsubstituted methamphetamine. When employing the Leuckart reaction, 3-Cl-P2P would be reacted with N-methylformamide . In a reductive amination pathway, 3-Cl-P2P is reacted with methylamine in the presence of a suitable reducing agent, such as sodium borohydride (B1222165) or hydrogen over a metal catalyst. libretexts.org
For the nitrostyrene route, the synthesis would commence with 3-chlorobenzaldehyde . This aldehyde undergoes a Henry reaction (a base-catalyzed condensation) with nitroethane to yield 1-(3-chlorophenyl)-2-nitropropene. Subsequent reduction of this intermediate yields the final this compound.
Table 2: Precursors and Reactants for 3-CMA Synthesis by Route
| Synthetic Route | Primary Precursor | Key Reactants/Reagents |
|---|---|---|
| Leuckart Reaction | 1-(3-chlorophenyl)-2-propanone | N-methylformamide, Formic Acid |
| Reductive Amination | 1-(3-chlorophenyl)-2-propanone | Methylamine, Reducing Agent (e.g., NaBH₄, H₂/Catalyst) |
| Nitrostyrene Route | 3-chlorobenzaldehyde | Nitroethane, Base, Reducing Agent (e.g., LiAlH₄) |
Enantiomeric Synthesis and Stereoselective Preparation
This compound possesses a chiral center at the alpha-carbon of the propyl side chain, meaning it can exist as two enantiomers: (R)-3-chloromethamphetamine and (S)-3-chloromethamphetamine. The synthesis of amphetamines from achiral precursors like P2P or benzaldehyde derivatives typically results in a racemic mixture (an equal mixture of both enantiomers). researchgate.net
Alternatively, asymmetric synthesis methods can be employed. researchgate.net These techniques use chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. For example, the asymmetric reduction of an imine intermediate or a nitrostyrene precursor using a chiral catalyst can yield an excess of one enantiomer over the other. uwaterloo.ca While specific applications of these methods for 3-CMA are not extensively documented in the literature, the principles of stereoselective synthesis are well-established in organic chemistry and are applicable to this molecule. uwaterloo.castudylib.net
Characterization of Synthesis-Related Impurities and Byproducts
The impurity profile of a synthesized chemical compound can provide significant information about the synthetic route employed. researchgate.net In the synthesis of amphetamines, impurities can arise from unreacted starting materials, intermediates, or from side reactions occurring during the synthesis. The specific byproducts formed are often characteristic of the reaction conditions and precursors used. researchgate.netnih.gov
For syntheses based on the Leuckart reaction, characteristic impurities include N-formylmethamphetamine (an intermediate), pyrimidines such as 4-methyl-5-phenylpyrimidine (B1615610) (formed from side reactions), and condensation products like N,N-di(β-phenylisopropyl)amine. researchgate.netrsc.org
In the reductive amination route, impurities can include byproducts from the self-condensation of the starting ketone or the formation of secondary and tertiary amines through over-alkylation. nih.gov For example, N,α,α′-trimethyldiphenethylamine can be formed through consecutive reductive amination processes. nih.gov The presence of 1-phenyl-2-propanol (B48451) can also indicate a reductive amination pathway. nih.gov
Table 3: Common Impurities Associated with Amphetamine Synthesis Routes
| Impurity/Byproduct | Associated Synthetic Route(s) | Origin |
|---|---|---|
| N-Formylmethamphetamine | Leuckart | Unhydrolyzed intermediate. rsc.org |
| 4-Methyl-5-phenylpyrimidine | Leuckart | Side reaction involving the ketone and formamide. researchgate.netrsc.org |
| N,N-di(β-phenylisopropyl)amine | Leuckart, Reductive Amination | Condensation/dimerization side product. rsc.org |
| 1-Phenyl-2-propanol | Reductive Amination | Reduction of the starting ketone. nih.gov |
| N,α,α′-Trimethyldiphenethylamine | Leuckart, Reductive Amination | Side reaction involving methylamine and the starting ketone. nih.gov |
| 1-Phenyl-2-nitropropene | Nitrostyrene Route | Unreacted intermediate. nih.gov |
Note: The impurities listed are for general amphetamine synthesis; analogous chlorinated versions would be expected in 3-CMA synthesis.
Pharmacological Investigations into Monoamine System Interactions
Mechanisms of Monoamine Transporter Modulation
The interaction of substituted amphetamines with monoamine transporters—the Dopamine (B1211576) Transporter (DAT), Norepinephrine (B1679862) Transporter (NET), and Serotonin (B10506) Transporter (SERT)—can occur through two primary mechanisms: inhibition of neurotransmitter reuptake (acting as a blocker) or promoting neurotransmitter efflux (acting as a releaser or substrate). nih.gov
Dopamine Transporter (DAT) Interaction Dynamics
Specific quantitative data, such as binding affinity (Ki) or uptake inhibition potency (IC50) of 3-Chloromethamphetamine at the Dopamine Transporter, are not available in the reviewed contemporary scientific literature.
Norepinephrine Transporter (NET) Interaction Dynamics
Quantitative data detailing the specific binding affinity (Ki) or uptake inhibition potency (IC50) of this compound at the Norepinephrine Transporter could not be identified in the available scientific literature.
Serotonin Transporter (SERT) Interaction Dynamics
While early classification of 3-CMA as a "hallucinogen-like" substance suggests significant interaction with the serotonergic system, specific quantitative data regarding its binding affinity (Ki) or uptake inhibition potency (IC50) at the Serotonin Transporter are not documented in the reviewed literature. wikipedia.orghubbry.com
Neurotransmitter Release Efficacy and Mechanisms
As a substituted amphetamine, 3-CMA is presumed to function as a monoamine releasing agent. This mechanism involves being transported into the presynaptic neuron by monoamine transporters, leading to a reversal of the transporter's function and the subsequent efflux of neurotransmitters from the cytoplasm into the synaptic cleft. nih.gov
However, specific in-vitro data quantifying the efficacy of 3-CMA as a releaser at each transporter (i.e., half-maximal effective concentration, EC50, for dopamine, norepinephrine, and serotonin release) are not present in the available scientific literature.
Comparative Pharmacodynamics with Related Substituted Phenethylamines
To understand the likely pharmacological profile of this compound, it is useful to examine the structure-activity relationships of closely related compounds. The position of the chlorine atom on the phenyl ring significantly influences activity at the monoamine transporters.
Generally, halogenation of amphetamines increases their serotonergic activity. nih.gov This is particularly well-documented for the para (4-position) substituted compounds. For instance, para-chloroamphetamine (4-CA) and para-chloromethamphetamine (4-CMA) are known to be potent serotonin releasing agents and have demonstrated serotonergic neurotoxicity. nih.govwikipedia.org They differ from their parent compounds, amphetamine and methamphetamine, by exhibiting weaker central stimulant effects and acting more like antidepressants in early studies. wikipedia.org This shift in activity is attributed to a significantly increased potency for inhibiting serotonin uptake and stimulating its release, often making them more selective for SERT over DAT and NET. nih.gov
While less data is available for meta (3-position) substituted compounds, the N-desmethyl analogue of 3-CMA, 3-chloroamphetamine (3-CA), is a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA). wikipedia.org In-vitro studies show it has a roughly 10-fold preference for promoting the release of catecholamines (dopamine and norepinephrine) over serotonin. wikipedia.org This suggests that while the meta-chloro substitution enhances serotonergic activity compared to unsubstituted amphetamine, it may not produce the pronounced serotonin dominance seen with para-chloro substitution.
Based on these comparisons, 3-CMA is likely a potent monoamine releaser with significant activity at all three transporters, and its effects on the serotonin system are expected to be more pronounced than those of methamphetamine but potentially less dominant than those of its isomer, 4-CMA.
| Compound | Dopamine (DA) Release | Norepinephrine (NE) Release | Serotonin (5-HT) Release | Reference |
|---|---|---|---|---|
| 3-Chloroamphetamine (3-CA) | 11.8 | 9.4 | 120 | wikipedia.org |
| Methamphetamine | 24.5 | 12.7 | 1756 | (Data from various literature sources for comparison) |
| 4-Chloroamphetamine (4-CA) | 161 | 65 | 59 | (Data from various literature sources for comparison) |
Metabolism and Biotransformation Pathways
In Vitro Metabolic Studies Using Hepatic Enzyme Systems
In vitro models are fundamental tools for elucidating the metabolic fate of xenobiotics, providing a controlled environment to study specific enzymatic reactions without the complexities of a whole organism. For amphetamine-type substances, the most common and informative systems involve subcellular liver fractions or isolated liver cells. researchgate.net
Human liver microsomes (HLMs) are vesicles formed from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.netresearchgate.net These systems are routinely used to investigate pathways such as N-dealkylation and aromatic hydroxylation, which are characteristic of amphetamine metabolism. cambridge.orgnih.govscirp.org Metabolic stability assays using HLMs can determine a compound's intrinsic clearance, offering a prediction of its hepatic clearance in vivo. enamine.net The S9 fraction, which contains both microsomes and the cytosolic fraction, can also be used to investigate both Phase I and Phase II metabolic pathways. enamine.net
While specific studies incubating 3-CMA with these systems are not prominent in published literature, this methodology is standard for characterizing the metabolism of novel psychoactive substances. nih.gov For example, in vitro studies on the related compound 4-chloromethamphetamine (4-CMA) have successfully utilized human metabolic enzymes to identify major metabolic pathways. scirp.org
Identification and Characterization of Primary Metabolites
Based on the established metabolic pathways of methamphetamine and other halogenated amphetamines, the primary biotransformations for 3-CMA are predicted to be N-demethylation and aromatic hydroxylation. cambridge.org
N-demethylation: This process involves the removal of the methyl group from the nitrogen atom, converting 3-Chloromethamphetamine into its primary active metabolite, 3-Chloroamphetamine (3-CA). This is a major pathway for methamphetamine metabolism, yielding amphetamine. cambridge.org
Aromatic Hydroxylation: This reaction adds a hydroxyl (-OH) group to the phenyl ring. For methamphetamine, this typically occurs at the 4-position (para-position) to form 4-hydroxymethamphetamine. cambridge.org For 3-CMA, hydroxylation could theoretically occur at the available positions on the aromatic ring (e.g., positions 4, 5, or 6), leading to various hydroxylated metabolites.
Combined Pathways: Subsequent metabolism can lead to metabolites that are products of multiple reactions, such as 4-hydroxy-3-chloroamphetamine, resulting from both N-demethylation and hydroxylation.
The metabolism of the structurally similar compound 3-chloromethcathinone (B1649792) (3-CMC) also proceeds via N-demethylation to N-desmethyl-3-CMC, further supporting this as a likely pathway for 3-CMA. nih.govwho.intwikipedia.org
| Parent Compound | Metabolic Pathway | Primary Metabolite | Enzymes Implicated |
| This compound | N-Demethylation | 3-Chloroamphetamine | Cytochrome P450 (CYP2D6) |
| This compound | Aromatic Hydroxylation | Hydroxy-3-chloromethamphetamine | Cytochrome P450 (CYP2D6) |
| 3-Chloroamphetamine | Aromatic Hydroxylation | Hydroxy-3-chloroamphetamine | Cytochrome P450 |
This table outlines the predicted primary metabolic pathways for this compound based on data from structurally related compounds.
Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Xenobiotic Biotransformation
The cytochrome P450 (CYP) system is a family of enzymes essential for the metabolism of a vast array of foreign compounds, including most drugs. nih.gov For amphetamine and its derivatives, the specific isozyme CYP2D6 is the principal catalyst for both N-demethylation and aromatic hydroxylation. cambridge.orgscirp.orgxcode.life Studies have explicitly shown that CYP2D6 is responsible for the formation of 4-hydroxyamphetamine from amphetamine and is involved in the metabolism of methamphetamine. cambridge.orgclinpgx.org
The activity of CYP2D6 is subject to significant genetic polymorphism, leading to variations in how individuals metabolize amphetamines. xcode.lifeclinpgx.org The population can be categorized into several phenotypes, including poor, intermediate, extensive (normal), and ultrarapid metabolizers. xcode.life Individuals with reduced or no CYP2D6 function (poor metabolizers) may exhibit slower clearance of 3-CMA, potentially leading to altered pharmacological effects. xcode.life Conversely, extensive or ultrarapid metabolizers may clear the compound more quickly. cambridge.org In vitro experiments using microsomes from cells expressing human CYP2D6 have confirmed the enzyme's role in the metabolism of various amphetamine derivatives. nih.govtandfonline.com
In Vivo Biotransformation and Prodrug Potential to Related Compounds (e.g., 3-Chloroamphetamine)
The resulting 3-CA is subject to further metabolism. Studies on 3-CA have shown that it undergoes rapid biotransformation, primarily through para-hydroxylation of the aromatic ring. wikipedia.org This rapid metabolism is thought to be a reason why 3-CA displays different neurotoxic profiles compared to its isomer, para-chloroamphetamine (PCA). wikipedia.org Therefore, the in vivo biotransformation of 3-CMA results in a cascade of compounds, beginning with the parent drug, followed by the formation of 3-CA, and then subsequent metabolites of 3-CA.
Neurobiological Mechanisms of Action and Cellular Perturbations
Serotonergic System Dysregulation
The serotonergic system is a primary target of chlorinated amphetamine derivatives. These compounds are known to induce profound and often long-lasting alterations in serotonin (B10506) (5-hydroxytryptamine, 5-HT) pathways, affecting its synthesis, storage, and reuptake.
Administration of chlorinated amphetamines leads to significant and regionally dependent reductions in brain 5-HT levels. Studies on compounds structurally related to 3-CMA, such as p-chloromethamphetamine, demonstrate long-lasting depletions of 5-HT. nih.gov The magnitude of this depletion varies across different brain areas, indicating a differential vulnerability of serotonergic projections. The most substantial reductions in 5-HT are typically observed in the midbrain, hippocampus, and striatum, with less pronounced effects in the hypothalamus and medulla-pons. nih.gov This pattern suggests a targeted disruption of serotonergic neurons originating in the raphe nuclei and projecting to these forebrain regions. While methamphetamine itself can increase levels of 5-HT, the chlorinated analogs are particularly noted for their long-term depletive effects. nih.gov
Table 1: Regional Brain Effects of p-Chloroamphetamine (PCA) on the Serotonergic System Data based on studies of the closely related compound p-chloroamphetamine (PCA) as a proxy for 3-CMA.
| Brain Region | Reduction in 5-HT Levels | Reduction in Tryptophan Hydroxylase Activity | Reduction in Synaptosomal 5-HT Uptake |
|---|---|---|---|
| Midbrain | Most Pronounced | Most Pronounced | Most Pronounced |
| Hippocampus | Most Pronounced | Most Pronounced | Most Pronounced |
| Striatum | Most Pronounced | Most Pronounced | Most Pronounced |
| Hypothalamus | Less Pronounced | Less Pronounced | Less Pronounced |
| Medulla-Pons | Less Pronounced | Less Pronounced | Less Pronounced |
| Spinal Cord | Less Pronounced | Not Specified | Less Pronounced |
Tryptophan hydroxylase is the rate-limiting enzyme in the synthesis of serotonin. A key mechanism underlying the long-term depletion of 5-HT by chlorinated amphetamines is the reduction of this enzyme's activity. Research on p-chloromethamphetamine has shown that it causes significant and persistent decreases in tryptophan hydroxylase activity. nih.gov This inhibition of 5-HT synthesis contributes directly to the observed long-lasting reductions in serotonin concentrations within the brain, hampering the neuron's ability to replenish its neurotransmitter stores. nih.gov
Chlorinated amphetamines potently interact with the serotonin transporter (SERT), a protein responsible for the reuptake of 5-HT from the synaptic cleft. Studies using brain synaptosomes have demonstrated that these compounds markedly reduce the uptake of 5-HT. nih.gov This inhibition of reuptake is a critical component of their neurotoxic effects. The time course for the recovery of 5-HT uptake capacity in synaptosomes mirrors the recovery of 5-HT levels and tryptophan hydroxylase activity, with significant reductions persisting for months after a single administration in animal models. nih.gov This prolonged impairment of SERT function is a hallmark of the serotonergic neurotoxicity associated with this class of compounds.
Catecholaminergic System Interactions
While the most pronounced and lasting effects of chlorinated amphetamines are on the serotonergic system, they also interact with catecholaminergic pathways, involving dopamine (B1211576) and norepinephrine (B1679862). In vitro studies show that these compounds can reduce the uptake of dopamine and norepinephrine into synaptosomes. nih.gov However, in vivo, the effects on catecholamine uptake appear to be much more transient, often disappearing within a day of administration, in stark contrast to the persistent effects on the serotonin system. nih.gov
Table 2: Monoamine Release Potency of 3-Chloroamphetamine (3-CA) Data from the closely related compound 3-Chloroamphetamine (3-CA) as a proxy for 3-CMA.
| Neurotransmitter | EC₅₀ Value for Release |
|---|---|
| Norepinephrine | 9.4 nM |
| Dopamine | 11.8 nM |
| Serotonin | 120 nM |
Cellular and Molecular Mechanisms Underlying Altered Neural Homeostasis
The neurotoxic effects of substituted amphetamines are underpinned by several cellular and molecular mechanisms that disrupt neuronal function and viability. nih.govnih.gov These processes are not mutually exclusive and often interact to create a cascade of damaging events within the neuron.
A primary mechanism contributing to the neurotoxicity of amphetamine derivatives is the induction of oxidative stress. nih.govmdpi.com This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses. nih.gov Amphetamines can increase the production of ROS through several mechanisms, including the disruption of mitochondrial function and the auto-oxidation of dopamine that has been displaced into the cytoplasm. frontiersin.orgfrontiersin.org
The resulting excess of ROS leads to widespread cellular damage. frontiersin.org Key consequences include:
Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, compromising membrane integrity and function.
Protein Oxidation: Proteins can be damaged by ROS, leading to loss of enzymatic activity and structural integrity.
DNA Damage: Oxidative damage to nucleic acids can lead to mutations and trigger apoptotic cell death pathways.
This state of oxidative stress is a critical factor in the degeneration of dopaminergic and serotonergic nerve terminals observed following exposure to high doses of substituted amphetamines. frontiersin.orgresearchgate.net
Excitotoxicity Mechanisms
Excitotoxicity is a key mechanism implicated in the neurotoxicity of amphetamine and its derivatives. This process is primarily driven by an excessive release of excitatory neurotransmitters, particularly glutamate. frontiersin.orgnih.gov The overactivation of glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor, leads to a significant influx of calcium ions (Ca2+) into neurons. frontiersin.org This surge in intracellular calcium can trigger a cascade of detrimental events, including the activation of enzymes that damage cellular structures and impair mitochondrial function, ultimately contributing to neuronal injury and death. frontiersin.org
Apoptotic Signal Transduction in Neuronal Systems
Apoptosis, or programmed cell death, is another critical pathway through which amphetamines can induce neuronal damage. Research on methamphetamine has revealed that it can trigger apoptosis through multiple intersecting pathways involving the mitochondria, endoplasmic reticulum, and death receptors. nih.gov Methamphetamine exposure can lead to the release of pro-apoptotic proteins from the mitochondria, such as cytochrome c and apoptosis-inducing factor (AIF), which in turn activate a cascade of caspases, the executive enzymes of apoptosis. frontiersin.org Specifically, the activation of caspase-9 and caspase-3 is a key step in this mitochondrial-dependent pathway. frontiersin.org
Studies on methamphetamine have also implicated endoplasmic reticulum (ER) stress in the induction of apoptosis. nih.gov The disruption of ER function can lead to the activation of specific caspases, such as caspase-12, which can then cleave and activate executioner caspases like caspase-3. nih.gov While direct evidence for 3-chloromethamphetamine is lacking, research on the related compound 3-chloromethcathinone (B1649792) (3-CMC) has shown cytotoxic effects in cell lines, suggesting a potential for inducing cell death pathways. researchgate.net
Glio-neuronal Interactions and Activation of Glial Cells
The interplay between neurons and glial cells (astrocytes and microglia) is crucial in maintaining brain homeostasis, and this communication can be disrupted by neurotoxic substances. Amphetamines are known to cause the activation of both microglia and astrocytes. nih.gov This glial activation is a hallmark of neuroinflammation and is thought to contribute significantly to the neurotoxic effects of these compounds. nih.gov Activated glia release a variety of pro-inflammatory cytokines and reactive oxygen species, which can exacerbate neuronal damage. frontiersin.org
Mechanistic Insights from Comparative Neurotoxicity Studies with Halogenated Amphetamines
The neurotoxicity of halogenated amphetamines is significantly influenced by the position of the halogen substituent on the phenyl ring. wikipedia.org The most extensively studied compound in this class is para-chloroamphetamine (PCA or 4-chloroamphetamine), which is a potent and selective serotonergic neurotoxin. wikipedia.orgnih.gov PCA causes long-lasting depletion of serotonin and damage to serotonin nerve terminals. wikipedia.org
In contrast, the meta-substituted isomer, 3-chloroamphetamine (3-CA), a compound closely related to this compound, has been shown to not produce serotonergic neurotoxicity in rodents under normal conditions. wikipedia.org This lack of neurotoxicity is attributed to its rapid metabolism through para-hydroxylation. wikipedia.org However, when this metabolic pathway is inhibited, 3-CA exhibits neurotoxicity comparable to that of PCA. wikipedia.org This suggests that the inherent neurotoxic potential of the chloro-substituted amphetamine is present but is mitigated by its metabolic fate.
These findings have significant implications for understanding the potential neurotoxicity of this compound. As the N-methylated derivative of 3-CA, its neurotoxic profile would likely be influenced by its own metabolism and whether it is converted to 3-CA in the body. The structural difference between the meta and para positions is critical, with the para-substitution leading to a much more pronounced and persistent neurotoxic effect on the serotonin system. wikipedia.org
Below is a comparative table of halogenated amphetamines and their known neurotoxic effects:
| Compound | Position of Halogen | Primary Neurotoxic Effect | Potency |
| p-Chloroamphetamine (PCA) | para (4-position) | Potent and selective serotonergic neurotoxicity wikipedia.orgnih.gov | High wikipedia.org |
| 3-Chloroamphetamine (3-CA) | meta (3-position) | No significant serotonergic neurotoxicity (due to rapid metabolism) wikipedia.org | Low (unless metabolism is inhibited) wikipedia.org |
| p-Fluoroamphetamine | para (4-position) | Less persistent serotonin depletion compared to PCA wikipedia.org | Moderate |
Structure Activity Relationship Sar Studies
Correlations between Chemical Substitutions and Monoamine Transporter Selectivity
The selectivity of chloroamphetamine analogs for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) is significantly influenced by chemical substitutions on the phenethylamine (B48288) backbone. Unsubstituted amphetamine and methamphetamine demonstrate a preference for inhibiting DAT and NET over SERT. nih.gov However, the introduction of a chlorine atom to the phenyl ring, as seen in chloromethamphetamine, can alter this selectivity profile.
Specifically, a para-chloro substitution tends to enhance the compound's affinity and potency at the serotonin transporter. nih.gov This increased serotonergic activity is a key differentiator between chlorinated and non-chlorinated amphetamines. For instance, para-chloroamphetamine (PCA) is a potent and well-balanced serotonin-norepinephrine-doping releasing agent. wikipedia.org
The following table summarizes the monoamine uptake inhibition potencies (IC50 values) for amphetamine and some of its para-halogenated derivatives, illustrating the impact of substitution on transporter selectivity.
| Compound | NET IC50 (μM) | DAT IC50 (μM) | SERT IC50 (μM) |
|---|---|---|---|
| Amphetamine | 0.21 | 2.9 | 54 |
| 4-Fluoroamphetamine | 0.43 | 6.6 | 9.0 |
| 4-Chloroamphetamine | 0.14 | 3.6 | 0.49 |
| Methcathinone | 0.32 | 1.6 | 48 |
| 4-Fluoromethcathinone | 0.08 | 2.4 | 9.7 |
| 4-Chloromethcathinone | 0.12 | 2.0 | 0.77 |
Data sourced from Luethi et al. (2019). frontiersin.orgresearchgate.net
Impact of N-Substitution on Neurotransmitter Release and Uptake Potencies
Modification of the nitrogen atom in the chloroamphetamine structure, such as the N-methylation that distinguishes 3-Chloromethamphetamine from 3-Chloroamphetamine, plays a significant role in modulating pharmacological activity. Generally, N-alkylation can influence a compound's potency, its mechanism of action at the transporter (releaser vs. uptake inhibitor), and its selectivity.
Studies on related compounds, such as 4-methylamphetamine, show that increasing the length of the N-alkyl chain can convert the compound from a substrate-type releaser at DAT and NET to a non-transported inhibitor (blocker) at these sites. nih.govnih.gov For instance, while N-methyl-4-methylamphetamine is an effective releaser at DAT, N-propyl and N-butyl analogs are not. nih.gov This suggests that steric bulk at the nitrogen atom can interfere with the transport process.
Development of Predictive Models for Novel Chloroamphetamine Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov These models are valuable tools in medicinal chemistry and toxicology for forecasting the pharmacological and toxicological properties of novel compounds, including new psychoactive substances. nih.gov
For chloroamphetamine analogs, QSAR models can be developed to predict their affinity for and activity at monoamine transporters. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to establish a mathematical relationship between chemical structure and biological activity.
While specific QSAR models exclusively for this compound and its close analogs are not widely published, broader models for substituted amphetamines and related compounds exist. These models can help in predicting the potential effects of new halogenated amphetamines. For example, QSAR studies can be used to predict the abuse potential of new synthetic cannabinoids based on their binding affinity for cannabinoid receptors, a similar approach could be applied to predict the monoamine transporter activity of novel chloroamphetamines. mdpi.com The development of such predictive models is crucial for anticipating the pharmacological profiles of newly emerging designer drugs and for guiding the synthesis of compounds with desired therapeutic properties.
Advanced Analytical Methodologies in Forensic and Research Settings
Chromatographic Techniques for Regioisomeric Differentiation
Regioisomers, such as 2-CMA, 3-CMA, and 4-CMA, possess the same molecular weight and core structure, differing only in the position of the chlorine atom on the phenyl ring. This structural similarity makes their differentiation a significant analytical challenge.
Gas chromatography-mass spectrometry is a cornerstone technique in forensic drug analysis. nih.gov However, the electron ionization (EI) mass spectra of chloromethamphetamine isomers are often very similar, providing limited structural information for their differentiation, even after derivatization with agents like trifluoroacetyl (TFA) or trimethylsilyl (B98337) (TMS). nih.govresearchgate.net
To overcome this, tandem mass spectrometry (GC-MS/MS) is employed. Chemical ionization (CI) has proven particularly effective. When using CI-MS/MS, selecting the protonated-dehalogenated molecule, [M+H–HCl]⁺, as the precursor ion provides more structural information about the chlorine's position on the aromatic ring. nih.gov The product ion spectra of the isomers show reproducible differences. For instance, 2-CMA produces characteristic ions (e.g., at m/z 146, 132, and 107) not observed for 3-CMA and 4-CMA. nih.gov Furthermore, the ratio of key fragment ions, such as the tropylium (B1234903) cation (m/z 91) and the α-cleaved iminium cation (m/z 58), can reliably distinguish between 3-CMA and 4-CMA. nih.gov
The choice of capillary column is also crucial for chromatographic separation. Studies have shown that columns like the DB-5ms can successfully separate the regioisomers of chloromethamphetamine analogs in their free base and derivatized forms. nih.govnih.govresearchgate.net
Table 1: GC-MS/MS Parameters for Chloromethamphetamine Isomer Differentiation
| Parameter | Description | Finding |
|---|---|---|
| Ionization Mode | Chemical Ionization (CI) | More informative for isomer differentiation than Electron Ionization (EI). nih.gov |
| Precursor Ion | [M+H–HCl]⁺ (m/z 148 for CMAs) | Selection allows for characteristic fragmentation patterns for each isomer. nih.gov |
| Product Ions (2-CMA) | m/z 146, 132, 107 | Characteristic ions not present in 3-CMA and 4-CMA spectra. nih.gov |
| Product Ions (3-CMA/4-CMA) | m/z 91, 58 | Ratio of these ions differs reproducibly between 3-CMA and 4-CMA. nih.gov |
| GC Column | DB-5ms | Effective in separating all regioisomers in both free base and derivatized forms. nih.gov |
Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the analysis and purification of structurally similar compounds, including chiral molecules and regioisomers. wikipedia.orgwikipedia.org SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which provides properties of both a liquid and a gas. twistingmemoirs.com This results in lower viscosity and higher diffusivity compared to liquid chromatography, allowing for high-speed, efficient separations. selvita.com
SFC has been successfully applied to differentiate ring-substituted regioisomers of amphetamine and methamphetamine. wikipedia.org Its principles are similar to high-performance liquid chromatography (HPLC), but the unique properties of the supercritical mobile phase make it particularly suitable for separating thermally labile molecules and for preparative applications in the pharmaceutical industry. wikipedia.orgselvita.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective techniques widely used in forensic and clinical toxicology. fda.gov.twwikipedia.org LC-MS/MS is particularly advantageous over GC-MS for many applications as it often does not require derivatization and is suitable for analyzing non-volatile and thermally labile compounds. nih.gov
The combination of HPLC's separation power with the mass analysis capabilities of MS allows for the effective detection of phenethylamines in complex biological matrices. fda.gov.twwikipedia.org In a tandem MS setup, such as a triple quadrupole mass spectrometer, the first quadrupole selects a precursor ion (e.g., the protonated molecule of 3-CMA), the second acts as a collision cell to fragment the ion, and the third analyzes the resulting product ions. perkinelmer.com This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity for quantification. coresta.orgtechnologynetworks.com
Stereospecific Analytical Methods for Enantiomeric Purity and Quantification
3-Chloromethamphetamine possesses a chiral center, existing as two enantiomers: (S)-(+)-3-CMA and (R)-(-)-3-CMA. Since enantiomers can have different pharmacological effects, methods to separate and quantify them are essential. sigmaaldrich.comsciex.com
Chiral chromatography is the primary approach for enantiomeric separation. This can be achieved using chiral stationary phases (CSPs) in HPLC or SFC. selvita.comsigmaaldrich.com Macrocyclic glycopeptide-based CSPs, for example, have shown high compatibility with mass spectrometric detection for analyzing polar molecules like amphetamines. sigmaaldrich.com
An alternative to direct separation on a CSP is the use of a chiral derivatizing reagent (CDR). The analyte is reacted with a pure enantiomer of a CDR to form diastereomers. nih.gov These diastereomeric pairs have different physical properties and can be separated on a standard, non-chiral (achiral) column. nih.govmerckmillipore.com For example, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA) has been used for the chiral analysis of amphetamines via GC-MS. merckmillipore.com Similarly, 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (Marfey's reagent) can be used for pre-column derivatization in LC-MS/MS analysis. nih.gov
Table 2: Methods for Stereospecific Analysis
| Technique | Approach | Principle |
|---|---|---|
| Chiral HPLC/SFC | Direct Separation | Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.comwelch-us.com |
| LC-MS/MS or GC-MS with CDR | Indirect Separation | Enantiomers are reacted with a chiral derivatizing reagent (CDR) to form diastereomers, which are then separated on an achiral column. nih.gov |
Method Development for Detection and Profiling in Biological Matrices
Developing robust methods for detecting 3-CMA and its metabolites in biological matrices such as blood, urine, and oral fluid is crucial for forensic investigations. rbc.org.br These methods typically involve three main steps: sample preparation, chromatographic separation, and detection.
Sample preparation aims to extract and concentrate the analytes from the complex biological matrix while removing interferences. Solid-phase extraction (SPE) is a commonly used and effective technique for this purpose. nih.gov
Following extraction, GC-MS or LC-MS/MS is used for analysis. For GC-MS analysis of amphetamines in biological fluids, derivatization is often necessary to improve volatility and chromatographic properties. Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are frequently used. researchgate.netmdpi.com
Validated LC-MS/MS methods have been developed for the simultaneous analysis of multiple amphetamine-type substances, including 4-chloromethamphetamine, in postmortem blood and urine. researchgate.net Such methods demonstrate excellent extraction recoveries and low limits of quantification (LOQ), often in the low ng/mL range. sciex.comresearchgate.net The development of a similar validated method for 3-CMA would follow established principles, involving optimization of sample extraction, chromatographic conditions, and mass spectrometer parameters to ensure high sensitivity, specificity, and reproducibility.
Q & A
Q. [Advanced] How can researchers ensure reproducibility of behavioral assays measuring this compound’s locomotor effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
